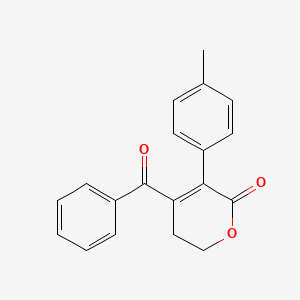
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- is a heterocyclic organic compound It belongs to the class of pyranones, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.
Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one: Shares the pyranone ring but lacks the benzoyl and methylphenyl groups.
4-Methyl-5,6-dihydro-2H-pyran-2-one: Similar structure with a methyl group but different substitution pattern.
2H-Pyran-2-one, 5,6-dihydro-: Another pyranone derivative with different functional groups.
Uniqueness: The presence of both benzoyl and methylphenyl groups in 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- makes it unique compared to other pyranone derivatives
Properties
CAS No. |
870002-30-5 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-benzoyl-5-(4-methylphenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H16O3/c1-13-7-9-14(10-8-13)17-16(11-12-22-19(17)21)18(20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
XMEMDVLKGXVRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CCOC2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


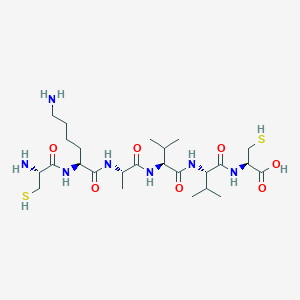

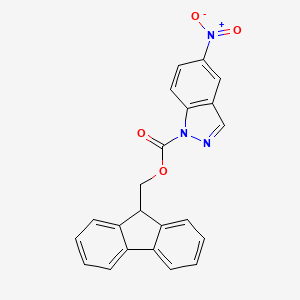

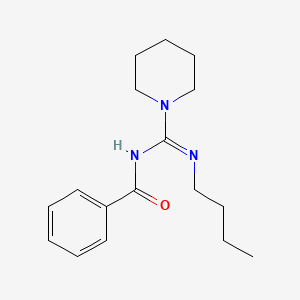
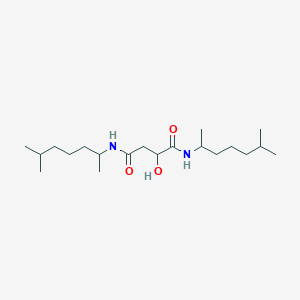
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
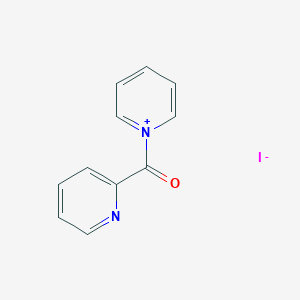
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
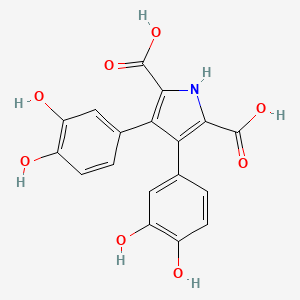
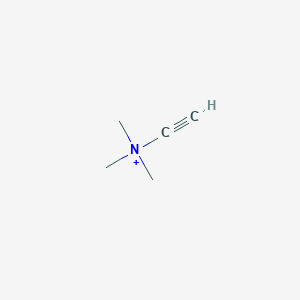
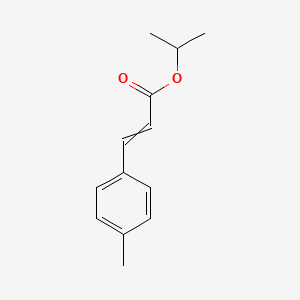
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)
